(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester (1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 705949-04-8
VCID: VC7860333
InChI: InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-17(6)11(13(20)18-7)8-10-9-12(17)16(10,4)5/h10-12H,8-9H2,1-7H3,(H,18,20)(H,19,21)/t10-,11+,12+,17-/m0/s1
SMILES: CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C
Molecular Formula: C17H30N2O3
Molecular Weight: 310.4 g/mol

(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester

CAS No.: 705949-04-8

Cat. No.: VC7860333

Molecular Formula: C17H30N2O3

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester - 705949-04-8

Specification

CAS No. 705949-04-8
Molecular Formula C17H30N2O3
Molecular Weight 310.4 g/mol
IUPAC Name tert-butyl N-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate
Standard InChI InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-17(6)11(13(20)18-7)8-10-9-12(17)16(10,4)5/h10-12H,8-9H2,1-7H3,(H,18,20)(H,19,21)/t10-,11+,12+,17-/m0/s1
Standard InChI Key YYIOUIMMZRRKRK-AEMSQSNESA-N
Isomeric SMILES C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)NC)NC(=O)OC(C)(C)C
SMILES CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C
Canonical SMILES CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s bicyclo[3.1.1]heptane skeleton consists of a seven-membered ring system with bridgehead carbons at positions 1, 2, 3, and 5. The (1R,2R,3S,5R) stereodescriptor specifies the absolute configuration of its four chiral centers. Key substituents include:

  • A methylcarbamoyl group (-NHCOCH3_3) at position 3.

  • A tert-butoxycarbonyl (Boc) group (-OC(O)C(CH3_3)3_3) at position 2.

  • Three methyl groups at positions 2, 6, and 6 .

The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number705949-04-8
Molecular FormulaC17H30N2O3\text{C}_{17}\text{H}_{30}\text{N}_{2}\text{O}_{3}
Molecular Weight310.43 g/mol
MDL NumberMFCD05863642
Storage ConditionsAmbient temperature
IUPAC Nametert-butyl N-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate

Synthesis and Stereochemical Considerations

Stereochemical Control

The (1R,2R,3S,5R) configuration implies stringent stereochemical control during synthesis. Chiral auxiliaries or asymmetric catalysis likely ensure the desired stereochemistry at positions 1, 2, 3, and 5. Computational modeling of bicyclo[3.1.1]heptane derivatives has revealed low-energy pathways for degenerate isomerizations, underscoring the thermodynamic stability of specific configurations .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Carbamic acid tert-butyl esters are widely employed in peptide synthesis and drug development. The Boc group in this compound facilitates temporary amine protection, enabling sequential reactions without side-chain interference. For example, it could serve as a precursor to:

  • Neuromodulators: Bicyclic structures mimic natural terpenoids involved in neurotransmitter regulation.

  • Protease Inhibitors: The rigid bicyclo framework may enhance binding affinity to enzymatic pockets.

Biological Activity Profiling

Although direct pharmacological data for this compound are scarce, structurally related carbamates exhibit diverse bioactivities:

  • Cholinesterase Inhibition: Carbamates like rivastigmine block acetylcholinesterase, aiding neurodegenerative disease treatment.

  • Anticancer Properties: Bicyclic carbamates interfere with microtubule dynamics, inducing apoptosis.

Research Insights and Future Directions

Thermal Stability and Degradation

Studies on bicyclo[3.1.1]hept-2-ene derivatives reveal degenerate thermal isomerization pathways involving hydrogen shifts and ring rearrangements . While this compound’s Boc and methylcarbamoyl groups may stabilize the structure, thermal analysis (e.g., differential scanning calorimetry) is warranted to assess decomposition thresholds.

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